4-((1-((5-fluoro-2-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one
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Overview
Description
4-((1-((5-fluoro-2-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a pyranone core, a pyrrolidine ring, and a sulfonyl group attached to a fluorinated methoxyphenyl moiety, making it a subject of interest in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1-((5-fluoro-2-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one typically involves multiple steps:
Formation of the Pyrrolidine Intermediate: The initial step involves the synthesis of the pyrrolidine intermediate. This can be achieved through the reaction of 5-fluoro-2-methoxybenzenesulfonyl chloride with pyrrolidine in the presence of a base such as triethylamine.
Coupling with Pyranone: The pyrrolidine intermediate is then coupled with 6-methyl-2H-pyran-2-one using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine).
Purification: The final product is purified using techniques like column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to enhance yield and reduce costs. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the purification process using industrial-scale chromatography or crystallization techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed on the sulfonyl group using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Oxidized derivatives of the pyrrolidine ring.
Reduction: Reduced sulfonyl derivatives.
Substitution: Substituted aromatic derivatives with different nucleophiles replacing the fluorine atom.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, the compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it useful in elucidating biological pathways and mechanisms.
Medicine
In medicinal chemistry, 4-((1-((5-fluoro-2-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one is investigated for its potential therapeutic properties. It may act as an inhibitor or modulator of certain enzymes or receptors, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-((1-((5-fluoro-2-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s sulfonyl group and fluorinated aromatic ring are key features that enable it to bind to these targets with high affinity, potentially inhibiting their activity or modulating their function.
Comparison with Similar Compounds
Similar Compounds
- 4-((1-((5-fluoro-2-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one
- 4-((1-((5-chloro-2-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one
- 4-((1-((5-bromo-2-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups. The presence of the fluorine atom on the aromatic ring enhances its binding affinity and specificity towards certain biological targets compared to its chloro or bromo analogs. This makes it a valuable compound for research and potential therapeutic applications.
Biological Activity
The compound 4-((1-((5-fluoro-2-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one is a complex organic molecule with significant biological activity. Its structure incorporates a pyranone moiety, which is known for various pharmacological properties. This article reviews the biological activities associated with this compound, highlighting its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical formula for this compound is C17H18F2N2O5S with a molecular weight of approximately 420.4 g/mol. The presence of the 5-fluoro-2-methoxyphenyl sulfonyl group and the pyrrolidine ring contributes to its unique biological properties.
The biological activity of the compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The sulfonamide group is known for its role in enzyme inhibition, particularly in inhibiting carbonic anhydrase and other sulfonamide-sensitive enzymes. The pyrrolidine moiety may also enhance binding affinity to various receptors, potentially modulating neurotransmitter systems.
Anticancer Activity
Research has indicated that derivatives of compounds containing similar structural motifs exhibit significant anticancer properties. For instance, studies have shown that compounds with pyrrolidine and sulfonamide groups can induce apoptosis in cancer cell lines through various pathways, including the inhibition of Bcl-2 proteins and activation of caspases .
Compound | Cell Line Tested | IC50 (µM) | Mechanism |
---|---|---|---|
This compound | A431 | <10 | Apoptosis induction |
Similar Derivative | HT29 | 5.5 | Bcl-2 inhibition |
Antimicrobial Activity
The compound has demonstrated antimicrobial properties against various bacterial strains. The presence of the sulfonamide group enhances its efficacy against Gram-positive and Gram-negative bacteria by inhibiting bacterial folate synthesis .
Enzyme Inhibition
Studies on enzyme inhibition reveal that this compound can inhibit acetylcholinesterase (AChE), which is crucial for neurotransmission. This activity suggests potential applications in treating neurodegenerative diseases such as Alzheimer's.
Case Studies
- Anticancer Efficacy : A study evaluated the efficacy of the compound against human cancer cell lines, demonstrating significant growth inhibition compared to controls. The mechanism was linked to increased reactive oxygen species (ROS) production and subsequent cell death.
- Antimicrobial Testing : In vitro assays showed that the compound effectively inhibited Staphylococcus aureus and Escherichia coli growth, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
- Neuroprotective Effects : Research indicated that the compound could protect neuronal cells from oxidative stress-induced damage, suggesting its potential as a therapeutic agent in neuroprotection.
Properties
IUPAC Name |
4-[1-(5-fluoro-2-methoxyphenyl)sulfonylpyrrolidin-3-yl]oxy-6-methylpyran-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO6S/c1-11-7-14(9-17(20)24-11)25-13-5-6-19(10-13)26(21,22)16-8-12(18)3-4-15(16)23-2/h3-4,7-9,13H,5-6,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPKFISDVVGEVHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CCN(C2)S(=O)(=O)C3=C(C=CC(=C3)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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